Ethyl L-ornithine dihydrochloride
Overview
Description
Ethyl L-ornithine dihydrochloride is a compound with the chemical formula C7H17ClN2O2 . It is also known as (S)-2,5-Diaminopentanoic acid dihydrochloride . This compound is a derivative of L-ornithine , an amino acid that plays a crucial role in the urea cycle and the biosynthesis of arginine. L-ornithine itself is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins but serves other essential functions in the body .
Synthesis Analysis
- Conjugation with L-ornithine : L-ornithine or L-glutamine (another amino acid) is coupled to PLGA using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reactions. This step results in the formation of PLGA-L-ornithine .
Molecular Structure Analysis
The molecular structure of This compound is represented as follows:
Chemical Reactions Analysis
- FTIR Spectrum : The signal of the amide carbonyl vibration at about 1698 cm-1 further confirms the linkage .
Physical and Chemical Properties Analysis
Scientific Research Applications
Role in Polyamine Biosynthesis
Ethyl L-ornithine dihydrochloride, through its structural analogs, plays a significant role in the study of polyamine biosynthesis. Research has shown that certain analogs of L-ornithine are evaluated as inhibitors of the enzyme ornithine decarboxylase, which is crucial in polyamine biosynthesis. These studies are essential in understanding the metabolic pathways and potential therapeutic targets for diseases related to polyamine metabolism (Abdel-monem et al., 1975; Bey et al., 1978).
Conformational Studies and Polymer Research
This compound is also used in the synthesis of polymers and in conformational studies. For example, research into poly(Nδ-ethyl-L-ornithine) and its derivatives has provided insights into the helix-coil transitions of these polymers, which is valuable in material science and bioengineering (Yamamoto & Yang, 1974).
Enhancing Aromatic Qualities in Food Production
In the food industry, particularly in the production of fragrant rice, this compound has been explored for its potential to enhance aromatic qualities. Foliar application of ornithine solutions has been shown to significantly improve the aroma of fragrant rice by increasing the concentration of 2-acetyl-1-pyrroline, a key compound in rice aroma (Luo et al., 2020).
Biotechnological Production
In biotechnology, strains of Corynebacterium glutamicum have been engineered to enhance the production of L-ornithine, a precursor to this compound. These studies not only provide a means for efficient production of L-ornithine but also contribute to our understanding of metabolic engineering and synthetic biology (Zhang et al., 2018; Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary target of (S)-Ethyl 2,5-diaminopentanoate dihydrochloride, also known as Ethyl L-ornithine dihydrochloride or L-Ornithine Ethyl ester Dihydrochloride, is the urea cycle . This compound is a derivative of the amino acid ornithine , which plays a crucial role in the urea cycle .
Mode of Action
The compound interacts with its targets by being metabolized to L-arginine . L-arginine then stimulates the pituitary release of growth hormone . This interaction results in changes in the body’s protein synthesis and muscle tissue production .
Biochemical Pathways
The compound affects the urea cycle and the polyamine synthesis pathway . Ornithine, from which the compound is derived, is critical for the production of the body’s proteins, enzymes, and muscle tissue . It plays a central role in the urea cycle, allowing for the disposal of excess nitrogen . Furthermore, ornithine is the starting point for the synthesis of many polyamines such as putrescine and spermine .
Pharmacokinetics
As a derivative of the amino acid ornithine, it can be inferred that the compound may share similar pharmacokinetic properties with ornithine .
Result of Action
The molecular and cellular effects of the compound’s action include the enhancement of the release of growth hormone, burning of excess body fat, and improvement of athletic performance . It also has anabolic effects, wound-healing effects, and is immuno-enhancing .
Future Directions
Biochemical Analysis
Biochemical Properties
This compound plays a crucial role in the urea cycle, which is essential for the disposal of excess nitrogen . It serves as a precursor for the synthesis of polyamines such as putrescine and spermine . These polyamines are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
(S)-Ethyl 2,5-diaminopentanoate dihydrochloride influences cell function by affecting the production of proteins, enzymes, and muscle tissue . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the activation of enzymes in the urea cycle and serves as a starting point for the synthesis of many polyamines .
Metabolic Pathways
(S)-Ethyl 2,5-diaminopentanoate dihydrochloride is involved in the urea cycle, a crucial metabolic pathway . It interacts with enzymes and cofactors in this pathway, and could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
ethyl (2S)-2,5-diaminopentanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDABGPSQJJTDH-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233804 | |
Record name | Ethyl L-ornithine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84772-29-2 | |
Record name | Ethyl L-ornithine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084772292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl L-ornithine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-ornithine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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